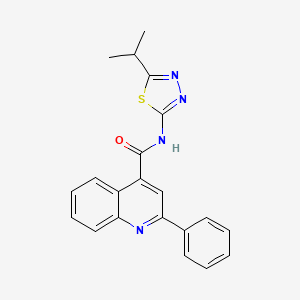![molecular formula C17H18N2O5S B3545723 methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate](/img/structure/B3545723.png)
methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving “methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, color, and storage temperature. For “this compound”, it has a molecular weight of 305.35, is soluble in DMSO at 25 mg/mL, is off-white to purple in color, and should be stored at 2-8°C .Wirkmechanismus
Target of Action
The primary target of Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate, also known as MSAB, is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . The effective concentration for this action is 1.25-5 μM in DLD-1, SW480, and LS174T cultures .
Biochemical Pathways
The degradation of β-catenin affects the Wnt signaling pathway . The Wnt pathway is a complex network of proteins most well known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals. The inhibition of this pathway by MSAB can lead to decreased cell proliferation, particularly in Wnt-dependent cancer cells .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 25 mg/ml , suggesting good bioavailability
Result of Action
The result of MSAB’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells . In vitro, it has shown efficacy against such cells with an IC50 of less than 6 μM, while exhibiting little efficacy in Wnt-independent cultures . In vivo, daily intraperitoneal injection of MSAB (10-20 mg/kg/day) has been shown to suppress the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .
Action Environment
The environment can influence the action, efficacy, and stability of MSAB. For instance, the temperature at which MSAB is stored can affect its stability, with a recommended storage temperature of 2-8°C . Additionally, the cellular environment, including the presence or absence of Wnt signaling, can influence the efficacy of MSAB
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate as a fluorescent probe for monitoring protease activity is its high selectivity for specific proteases. This property allows for the specific monitoring of protease activity in complex biological samples. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its sensitivity to pH and temperature changes, which can affect its fluorescence intensity.
Zukünftige Richtungen
There are several future directions for the use of methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate in scientific research. One potential application is in the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. This compound can be used to screen for potential inhibitors that selectively target specific proteases. Additionally, this compound can be modified to improve its stability and selectivity for specific proteases. Another potential application is in the development of new diagnostic tools for the detection of protease activity in biological samples. This compound-based assays can be developed for the early detection of diseases such as cancer and arthritis. Finally, this compound can be used in the study of protease activity in complex biological systems, such as the human gut microbiome, where protease activity plays a crucial role in maintaining gut health.
Wissenschaftliche Forschungsanwendungen
Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate has been extensively studied for its potential application as a fluorescent probe for monitoring the activity of proteases. Proteases are enzymes that play a crucial role in various biological processes, including protein degradation, cell signaling, and immune response. Abnormal protease activity has been linked to numerous diseases, including cancer, Alzheimer's disease, and arthritis. This compound has been shown to selectively bind to specific proteases, resulting in a change in its fluorescence intensity, which can be monitored using a fluorescence spectrophotometer. This property makes this compound a promising tool for studying protease activity in vitro and in vivo.
Eigenschaften
IUPAC Name |
methyl 3-[(4-acetamidophenyl)sulfonylamino]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11-4-5-13(17(21)24-3)10-16(11)19-25(22,23)15-8-6-14(7-9-15)18-12(2)20/h4-10,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFBULTWSMTVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3545650.png)
![N-(5-chloro-2-hydroxyphenyl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3545667.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3545674.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B3545702.png)
![4-ethyl-5-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3545710.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3545712.png)

![N-(4-{[3-(2-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3545721.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B3545726.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-bromobenzamide](/img/structure/B3545733.png)
![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B3545739.png)